molecular formula C21H19N3O4S2 B2666955 N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326854-16-3

N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2666955
CAS No.: 1326854-16-3
M. Wt: 441.52
InChI Key: ZEKWKYDDLQEKJO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a furan-methyl group at position 3 and a sulfanyl acetamide moiety at position 2. This scaffold is structurally analogous to bioactive thienopyrimidine derivatives, which are known for their kinase inhibitory, antimicrobial, and anticancer properties .

The compound’s synthesis likely involves nucleophilic substitution at the thienopyrimidinone sulfur atom, followed by coupling with a 4-ethoxyphenylacetamide derivative.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-2-27-15-7-5-14(6-8-15)22-18(25)13-30-21-23-17-9-11-29-19(17)20(26)24(21)12-16-4-3-10-28-16/h3-11H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWKYDDLQEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that compounds with similar structures can act as allosteric modulators and inhibitors of key enzymes involved in metabolic pathways. Specifically, the thieno[3,2-d]pyrimidine moiety has been shown to inhibit enzymes like trypanothione reductase (TR), which is crucial for the survival of certain parasites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit TR by binding to its active site or allosteric sites, disrupting the redox balance within the parasite cells and leading to increased reactive oxygen species (ROS) levels .
  • Antiparasitic Activity : Compounds structurally related to thieno[3,2-d]pyrimidines have demonstrated significant antiparasitic effects against diseases such as malaria and leishmaniasis .
  • Cell Proliferation Inhibition : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis.

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1.

Biological Activity Assay Type IC50/EC50 Value Reference
Inhibition of Trypanothione ReductaseEnzyme Assay< 10 µM
Antiproliferative ActivityCancer Cell Lines0.3 - 1.2 µM
Antimicrobial ActivityMicrobial AssaysVariable

Case Studies and Research Findings

  • Antiparasitic Efficacy : A study evaluated the effectiveness of a series of thieno[3,2-d]pyrimidine derivatives against Trypanosoma brucei and Leishmania donovani. The results indicated that compounds with similar structural features exhibited EC50 values below 10 µM, demonstrating potent antiparasitic activity .
  • Cancer Cell Proliferation : Another study investigated the effects of thieno[3,2-d]pyrimidine derivatives on acute leukemia cell lines (MV4-11 and MOLM13). The compounds inhibited cell proliferation with IC50 values ranging from 0.3 to 1.2 µM, suggesting their potential as therapeutic agents in leukemia treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be contextualized against the following analogs:

Substituent Variations on the Aromatic Ring

  • The diaminopyrimidine sulfanyl group may enhance hydrogen-bonding interactions compared to the thienopyrimidinone core in the target compound . Activity: Chlorophenyl analogs are often explored for antimicrobial applications due to improved membrane penetration .
  • N-(4-(Trifluoromethoxy)phenyl)acetamide derivatives (): The trifluoromethoxy group increases metabolic stability and lipophilicity relative to ethoxy. Thieno[3,2-d]pyrimidinone derivatives with trifluoromethoxy substituents exhibit potent kinase inhibition (e.g., EGFR inhibitors) .

Core Heterocycle Modifications

  • 3-[(Furan-2-yl)methyl] Substitution ():

    • Furylmethyl groups in dihydropyridine analogs (e.g., AZ331) are associated with calcium channel modulation.
    • The furan oxygen may participate in dipole interactions, a feature shared with the target compound .

Sulfanyl Acetamide Linker

  • N-(4-Acetamidophenyl) Derivatives ():
    • Acetamide spacers with sulfamoyl or sulfonamide groups (e.g., ) exhibit distinct electronic profiles compared to sulfanyl-linked analogs.
    • Sulfanyl linkages (C–S–C) in the target compound may confer redox sensitivity or metal-binding capacity absent in sulfonamides .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Aromatic Substituent Key Functional Groups Potential Applications References
N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone 4-Ethoxyphenyl Sulfanyl acetamide, furan-methyl Kinase inhibition, antimicrobial
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Chlorophenyl Diaminopyrimidine, sulfanyl Antimicrobial
2-[[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidinone 4-Trifluoromethoxyphenyl Trifluoromethoxy, methylphenyl EGFR inhibition
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4-Methylpyridin-2-yl Methylpyridine, dimethylpyrimidine Organic synthesis intermediate

Research Findings and Implications

  • Electronic Effects : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and membrane permeability. This contrasts with the electron-deficient 4-chlorophenyl or 4-trifluoromethoxyphenyl groups in analogs .
  • Biological Activity: Thienopyrimidinones with furan-methyl groups (e.g., ’s AZ331) show calcium channel blocking activity, suggesting the target compound may share similar mechanisms .
  • Synthetic Flexibility : The sulfanyl acetamide linker allows for modular substitution, enabling rapid diversification—a strategy employed in and for generating bioactive libraries .

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